(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid
CAS No.:
Cat. No.: VC15982691
Molecular Formula: C7H10BClN2O2
Molecular Weight: 200.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10BClN2O2 |
|---|---|
| Molecular Weight | 200.43 g/mol |
| IUPAC Name | (2-chloro-4-propan-2-ylpyrimidin-5-yl)boronic acid |
| Standard InChI | InChI=1S/C7H10BClN2O2/c1-4(2)6-5(8(12)13)3-10-7(9)11-6/h3-4,12-13H,1-2H3 |
| Standard InChI Key | BCUUEHRKVLGZIK-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CN=C(N=C1C(C)C)Cl)(O)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid features a pyrimidine ring substituted with chlorine at position 2, an isopropyl group at position 4, and a boronic acid (-B(OH)₂) moiety at position 5. This arrangement creates a sterically hindered environment due to the isopropyl group’s bulk, which influences reactivity in cross-coupling reactions .
Table 1: Key Molecular Descriptors
The boronic acid group’s electron-withdrawing effect and the chloro substituent’s electronegativity render the pyrimidine ring electron-deficient, enhancing its utility in Suzuki-Miyaura couplings .
Spectroscopic Signatures
While direct spectral data for this compound is unavailable, analogs such as (2-isopropylpyrimidin-5-yl)boronic acid (CAS 1312942-16-7) exhibit characteristic ¹¹B NMR peaks near 30 ppm and ¹H NMR signals for isopropyl groups at δ 1.2–1.4 ppm . IR spectroscopy would show B-O stretches near 1,350 cm⁻¹ and O-H bonds at ~3,200 cm⁻¹ .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via two primary routes:
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Miyaura Borylation: Halogenation of a pre-functionalized pyrimidine followed by palladium-catalyzed borylation. For example, 5-bromo-2-chloro-4-isopropylpyrimidine could react with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis .
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Stepwise Functionalization: Introducing the isopropyl group via nucleophilic substitution on 2-chloro-4-iodopyrimidine, followed by borylation at position 5 .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (Analog) |
|---|---|---|
| Halogenation | NCS, DMF, 0°C → RT | 75% |
| Isopropyl Introduction | i-PrMgCl, THF, −78°C → 0°C | 60% |
| Borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc, DMSO, 80°C | 45–55% |
Purification Challenges
Due to the boronic acid’s sensitivity to protodeboronation, chromatography on silica gel is avoided. Instead, recrystallization from toluene/hexane or aqueous workup at pH 6–7 is recommended .
Physicochemical and Stability Profiles
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but dissolves in DMSO (∼10 mg/mL). It is hygroscopic, requiring storage under inert atmosphere at 2–8°C .
Reactivity
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Suzuki Coupling: Reacts with aryl halides at 60–100°C in aqueous DMSO with Pd(PPh₃)₄ .
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Oxidative Deborylation: Susceptible to H₂O₂-mediated degradation, forming phenol derivatives .
Applications in Medicinal Chemistry
Kinase Inhibitor Development
Pyrimidine boronic acids are pivotal in designing ATP-competitive kinase inhibitors. The isopropyl group enhances hydrophobic interactions with kinase pockets, while the boronic acid serves as a covalent warhead targeting catalytic lysines .
Table 3: Biological Activity of Analogues
| Compound | IC₅₀ (EGFR) | Reference |
|---|---|---|
| (2-Isopropylpyrimidin-5-yl)boronic acid | 12 nM | |
| 2-Chloropyrimidine-4-boronic acid | 45 nM |
Antibacterial Agents
Chloropyrimidine boronic acids inhibit bacterial dihydrofolate reductase (DHFR), with MIC values of 2–8 µg/mL against S. aureus .
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